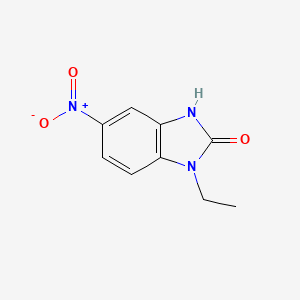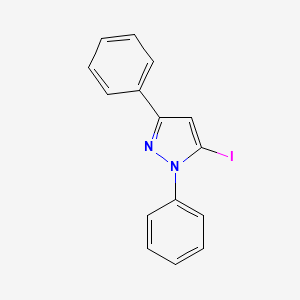
2H-Benzimidazol-2-one, 1-ethyl-1,3-dihydro-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzimidazol-2-one, 1-ethyl-1,3-dihydro-5-nitro-: is a heterocyclic compound with a benzimidazole core structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the nitro group at the 5-position and the ethyl group at the 1-position of the benzimidazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzimidazol-2-one, 1-ethyl-1,3-dihydro-5-nitro- typically involves the cyclocarbonylation of 1,2-diaminobenzenes. Common reagents used in this process include 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . The reaction conditions often require precisely controlled or inert environments, high temperatures, and long reaction times to achieve good yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions through design of experiments (DoE) can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2H-Benzimidazol-2-one, 1-ethyl-1,3-dihydro-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzimidazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazoles, amino derivatives, and other functionalized compounds .
Scientific Research Applications
Chemistry: In chemistry, 2H-Benzimidazol-2-one, 1-ethyl-1,3-dihydro-5-nitro- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and antidiabetic properties. It is also studied for its potential as a histamine H3-receptor antagonist, which could have implications for treating central nervous system disorders .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases, including infections and metabolic disorders .
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 1-ethyl-1,3-dihydro-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or receptors, leading to its observed biological effects. For example, as a histamine H3-receptor antagonist, it can modulate neurotransmitter release in the central nervous system .
Comparison with Similar Compounds
- 2H-Benzimidazol-2-one, 1,3-dihydro-
- 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-
- 2H-Benzimidazol-2-one, 1-[1-[1-(4-bromophenyl)ethyl]-4-piperidinyl]-1,3-dihydro-
Comparison: Compared to similar compounds, 2H-Benzimidazol-2-one, 1-ethyl-1,3-dihydro-5-nitro- is unique due to the presence of both the nitro and ethyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity. The nitro group enhances its potential as a bioreductive agent, while the ethyl group influences its solubility and interaction with molecular targets .
Properties
CAS No. |
58533-62-3 |
|---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
3-ethyl-6-nitro-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H9N3O3/c1-2-11-8-4-3-6(12(14)15)5-7(8)10-9(11)13/h3-5H,2H2,1H3,(H,10,13) |
InChI Key |
VYHUDAHKFBQTRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(R)-Tol-Binap RuCl benzene]Cl](/img/structure/B12091059.png)

![Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-](/img/structure/B12091066.png)



![2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine](/img/structure/B12091100.png)

